molecular formula C13H15N3O2S B10995979 6-(furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one

6-(furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B10995979
M. Wt: 277.34 g/mol
InChI Key: UZJPTARNGREMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a furan ring, a thiomorpholine moiety, and a pyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the Thiomorpholine Moiety: This step might involve nucleophilic substitution or addition reactions to attach the thiomorpholine group to the pyridazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyridazinone core could produce dihydropyridazinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-yl)pyridazin-3(2H)-one: Lacks the thiomorpholine moiety.

    2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one: Lacks the furan ring.

    6-(furan-2-yl)-2-methylpyridazin-3(2H)-one: Has a methyl group instead of the thiomorpholine moiety.

Uniqueness

The presence of both the furan ring and the thiomorpholine moiety in 6-(furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one might confer unique biological activities or chemical reactivity compared to similar compounds. This dual functionality could make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

6-(furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C13H15N3O2S/c17-13-4-3-11(12-2-1-7-18-12)14-16(13)10-15-5-8-19-9-6-15/h1-4,7H,5-6,8-10H2

InChI Key

UZJPTARNGREMQB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.